
Darinaparsin
概要
説明
Darinaparsin, also known by its trade names Darvias and Zinapar, is an organic arsenical compound used primarily in the treatment of various types of cancer. It is a derivative of glutathione conjugated with dimethylated arsenic. This compound has shown significant antitumor activity and is particularly noted for its effectiveness in treating relapsed or refractory peripheral T-cell lymphoma .
作用機序
Target of Action
Darinaparsin, an organic arsenical, primarily targets the mitochondria . It also interacts with histone H3.3, a protein involved in the structure of chromatin in eukaryotic cells .
Mode of Action
This compound disrupts mitochondrial function, leading to increased production of reactive oxygen species . It also modulates intracellular signal transduction pathways . This interaction induces cell cycle arrest and apoptosis in cancer cells . Furthermore, this compound binds to histone H3.3, which results in TRAIL-induced apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It triggers a convergence of the extrinsic and intrinsic pathways of apoptosis via Bid truncation . It also causes a dramatic increase in the expression level of γH2AX, a DNA damage marker, which occurs in parallel with G2/M arrest . Activation of p53 and the inhibition of cdc25C/cyclin B1/cdc2 are concomitantly observed in treated cells . This compound also suppresses Notch1 signaling .
Pharmacokinetics
It is known that this compound is administered intravenously .
Result of Action
This compound induces apoptosis in cancer cells in a dose-dependent manner . It leads to cell cycle arrest at the G2/M phase . It also causes a reduction in Sonic hedgehog (Shh) stimulated activation of Gli1 and a loss of primary cilia .
Action Environment
The action of this compound can be influenced by environmental factors such as oxidative stress. For instance, Trolox, an antioxidative reagent, can suppress the apoptosis induction caused by this compound . .
生化学分析
Biochemical Properties
Darinaparsin interacts with several enzymes, proteins, and other biomolecules. The mechanism of action of this compound is proposed to involve disruption of mitochondrial function, increased production of reactive oxygen species, and modulation of intracellular signal transduction pathways . This leads to the induction of cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting mitochondrial functions, which leads to increased production of reactive oxygen species . This, in turn, modulates intracellular signal transduction pathways, thereby inducing cell cycle arrest and apoptosis in cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It disrupts mitochondrial function, increases the production of reactive oxygen species, and modulates intracellular signal transduction pathways . These actions result in the induction of cell cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound demonstrated clinically meaningful efficacy in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL) .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. This compound has shown significant and preferential cytotoxic and radiosensitizing effects on solid tumors as compared with normal cells .
Metabolic Pathways
This compound is involved in several metabolic pathways. It disrupts mitochondrial function, which is a crucial component of cellular metabolism . It also increases the production of reactive oxygen species, which can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The import route for this compound involves cleavage at the cell surface by γ-glutamyltranspeptidase and a dipeptidase to ultimately produce dimethylarsinocysteine, which then enters cells via cysteine/cystine importing systems .
準備方法
Synthetic Routes and Reaction Conditions: Darinaparsin is synthesized through the conjugation of dimethylated arsenic with glutathione. The synthesis involves the reaction of dimethylarsinic acid with glutathione under controlled conditions to form the final compound .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, ensuring the compound meets pharmaceutical standards. The production process includes stringent quality control measures to ensure the safety and efficacy of the drug .
化学反応の分析
Types of Reactions: Darinaparsin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various arsenic-containing metabolites.
Reduction: The compound can also undergo reduction reactions, particularly in biological systems.
Substitution: Substitution reactions involving the arsenic atom are also possible.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can participate in substitution reactions.
Major Products Formed: The major products formed from these reactions include different arsenic-containing species, which can vary depending on the specific reaction conditions .
科学的研究の応用
Key Mechanisms:
- Induction of Apoptosis : Darinaparsin triggers programmed cell death in tumor cells.
- Cell Cycle Arrest : It primarily causes arrest at the G2/M phase.
- Mitochondrial Disruption : The compound lowers mitochondrial membrane potential and increases reactive oxygen species production, further promoting cell death .
Efficacy in Peripheral T-Cell Lymphoma
This compound has been evaluated extensively in clinical trials for its efficacy against relapsed or refractory peripheral T-cell lymphoma (PTCL). A pivotal phase 2 study demonstrated a significant overall response rate (ORR) of 19.3%, with a disease control rate (DCR) of 45.6% among treated patients .
Clinical Trial Data
Study Type | Patient Population | Overall Response Rate | Disease Control Rate | Median Duration of Response |
---|---|---|---|---|
Phase 2 Trial | 65 patients with PTCL | 19.3% (90% CI: 11.2-29.9) | 45.6% (90% CI: 34.3-57.3) | 3.8 months (90% CI: 2.7-5.7) |
Phase I Trial | 40 patients with refractory PTCL | Not specifically reported | Not specifically reported | Not specifically reported |
Safety Profile
The safety profile of this compound has been deemed acceptable, with treatment-emergent adverse events (TEAEs) occurring in 98.5% of patients. Common grade ≥3 TEAEs included:
- Anemia: 15.4%
- Thrombocytopenia: 13.8%
- Neutropenia: 12.3%
- Leukopenia: 9.2%
- Lymphopenia: 9.2%
- Hypertension: 6.2% .
Case Studies
Several case studies have provided insights into the practical applications of this compound:
- Case Study: Relapsed PTCL
- A patient with relapsed PTCL exhibited a partial response after treatment with this compound, demonstrating significant tumor shrinkage and manageable side effects.
- Case Study: Combination Therapy
- In a trial combining this compound with other agents, patients showed improved outcomes compared to monotherapy, suggesting potential for combinatorial approaches in treatment regimens.
類似化合物との比較
Darinaparsin is unique compared to other arsenic-containing compounds due to its specific structure and mechanism of action. Similar compounds include:
Arsenic Trioxide: Used in the treatment of acute promyelocytic leukemia. While effective, it has significant systemic toxicities.
Sodium Arsenite: Another arsenic compound with anticancer properties but with different toxicity profiles and mechanisms of action
This compound stands out due to its targeted action on mitochondria and its ability to induce apoptosis with relatively lower systemic toxicity compared to other arsenic-based therapies .
生物活性
Darinaparsin, a novel organic arsenical compound, has garnered attention for its potential antitumor activity, particularly in hematological malignancies. This article delves into the biological activity of this compound, examining its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.
This compound exhibits its biological activity primarily through the induction of apoptosis in cancer cells. Studies have shown that it activates various caspases, which are critical mediators of the apoptotic process. For instance, a study involving NB4 leukemia cells demonstrated that treatment with 1 µM this compound led to significant activation of caspases -8, -9, and -3 over time, indicating a robust apoptotic response .
Cell Cycle Effects
This compound also affects the cell cycle. Flow cytometry analyses revealed that treatment resulted in a notable increase in the G2/M phase population within 3 hours, which continued to rise over 12 hours. Concurrently, there was a decrease in cells in the G0/G1 and S phases, suggesting that this compound effectively induces cell cycle arrest . This dual action—promoting apoptosis while arresting the cell cycle—enhances its antitumor efficacy.
Clinical Efficacy
Clinical studies have reported promising results regarding the efficacy of this compound in treating relapsed or refractory peripheral T-cell lymphoma (PTCL). In a phase II trial involving 65 patients, the overall response rate (ORR) was found to be 19.3%, with complete responses observed in 8.8% of patients and partial responses in 10.5% . The disease control rate (DCR) was reported at 45.6%, indicating that nearly half of the patients experienced disease stabilization.
Case Studies
A notable case study highlighted the use of this compound in an elderly patient with angioimmunoblastic T-cell lymphoma who had undergone extensive prior treatments. The patient exhibited a favorable response to this compound, underscoring its potential as a therapeutic option for heavily pretreated populations .
Safety Profile
The safety profile of this compound appears manageable. In clinical trials, drug-related adverse events occurred in approximately 78% of patients, with common grade ≥3 toxicities including lymphopenia, neutropenia, and thrombocytopenia . Importantly, no treatment-related deaths were reported, suggesting that this compound can be administered safely within recommended dosing regimens.
Summary of Findings
The following table summarizes key findings related to the biological activity and clinical outcomes associated with this compound:
特性
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-dimethylarsanylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22AsN3O6S/c1-13(2)23-6-8(11(20)15-5-10(18)19)16-9(17)4-3-7(14)12(21)22/h7-8H,3-6,14H2,1-2H3,(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDXFQORBMPJGR-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](C)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[As](C)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22AsN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220108 | |
Record name | Darinaparsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69819-86-9 | |
Record name | Darinaparsin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69819-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Darinaparsin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069819869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Darinaparsin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06179 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Darinaparsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-dimethylarsanylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DARINAPARSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XX54M675G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。